molecular formula C18H18ClFN2O2 B2814878 2-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(4-fluorophenyl)acetic acid CAS No. 1439904-41-2

2-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(4-fluorophenyl)acetic acid

Cat. No.: B2814878
CAS No.: 1439904-41-2
M. Wt: 348.8
InChI Key: IKMUCFKWEOEHOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(4-fluorophenyl)acetic acid is a high-purity chemical reagent designed for pharmaceutical and neurobiological research. This compound features an arylpiperazine structure, a pharmacophore recognized for significant activity in studies targeting the central nervous system . Its molecular framework is of particular interest in the investigation of novel therapeutic agents for neurological disorders and neuropathic pain conditions . Research on structurally similar arylpiperazine derivatives has demonstrated potent analgesic activities in validated preclinical models, including the formalin test and models of neuropathic pain, with certain analogs showing efficacy comparable to morphine but with an effort to reduce sedative side effects . Furthermore, related compounds have exhibited potent anticonvulsant properties in the maximal electroshock (MES) test, outperforming established drugs like phenytoin . The mechanism of action for this class of compounds is associated with the modulation of key neuronal signaling pathways. Studies suggest that active analogs function as blockers of voltage-sensitive sodium (NaV) channels and L-type calcium channels, which are critical targets for stabilizing neuronal excitability and managing seizure activity or chronic pain . This product is intended for research applications only, including use as a key intermediate in pharmaceutical development, for probing biological pathways in biochemical assays, and for structure-activity relationship (SAR) studies in medicinal chemistry. It is supplied with comprehensive analytical data to ensure identity and purity. For Research Use Only. Not for human or diagnostic use.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]-2-(4-fluorophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O2/c19-14-3-7-16(8-4-14)21-9-11-22(12-10-21)17(18(23)24)13-1-5-15(20)6-2-13/h1-8,17H,9-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMUCFKWEOEHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(C3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(4-fluorophenyl)acetic acid typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Chlorophenyl Group: The piperazine ring is then reacted with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the chlorophenyl group.

    Introduction of Fluorophenyl Acetic Acid Moiety: The final step involves the reaction of the chlorophenyl-substituted piperazine with 4-fluorophenylacetic acid under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(4-fluorophenyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Neurological Disorders

The compound shows promise in the treatment of various neurological conditions due to its interaction with serotonin receptors. Research indicates that it may possess anxiolytic and antidepressant properties, making it a candidate for further investigation in treating anxiety disorders and depression.

Antipsychotic Activity

Studies have suggested that derivatives of this compound may exhibit antipsychotic effects. The piperazine moiety is known for its role in enhancing the binding affinity to dopamine receptors, which is crucial for managing symptoms of schizophrenia and other psychotic disorders.

Anti-inflammatory Properties

Preliminary studies indicate that the compound may also have anti-inflammatory effects. It could be explored for use in conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.

Several case studies have been conducted to evaluate the efficacy and safety profile of compounds similar to 2-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(4-fluorophenyl)acetic acid:

  • Case Study on Antidepressant Effects :
    • A double-blind study involving patients with major depressive disorder demonstrated significant improvements in mood when treated with a piperazine derivative similar to this compound.
    • Results indicated a reduction in Hamilton Depression Rating Scale scores after six weeks of treatment.
  • Study on Antipsychotic Efficacy :
    • A clinical trial assessed the efficacy of a related compound in patients with schizophrenia.
    • The trial reported a notable decrease in psychotic symptoms as measured by the Positive and Negative Syndrome Scale (PANSS).
  • Anti-inflammatory Research :
    • An animal model study explored the anti-inflammatory effects of compounds related to this structure.
    • Findings suggested a reduction in inflammatory markers and improved clinical scores in models of rheumatoid arthritis.

Mechanism of Action

The mechanism of action of 2-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(4-fluorophenyl)acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog Overview

The compound’s structural analogs share core features such as a piperazine ring and substituted aromatic groups but differ in substituent types, positions, and additional functional groups. Below is a detailed comparison of key analogs:

Table 1: Comparative Analysis of Structural Analogs
Compound Name (CAS) Substituents on Piperazine Substituents on Acetic Acid Moiety Molecular Weight (g/mol) Key Properties
Target Compound (1439904-41-2) 4-Chlorophenyl 4-Fluorophenyl 348.8 Balanced lipophilicity; potential dual receptor affinity (e.g., serotonin/dopamine).
2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester (N/A) 4-Chlorophenyl Methylpropanoic ethyl ester ~336.8* Increased lipophilicity due to ester; prodrug requiring hydrolysis for activation.
Levocetirizine Dihydrochloride (130018-87-0) [(4-Chlorophenyl)phenylmethyl] Ethoxy-linked acetic acid 461.81 Approved antihistamine; ethoxy spacer enhances H1 receptor binding; high solubility (dihydrochloride salt).
2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic Acid (942193-18-2) [(4-Chlorophenyl)phenylmethyl] Acetic acid ~356.8* Bulky substituent reduces BBB penetration; enhanced receptor affinity due to aromatic bulk.
[{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic Acid (1142211-50-4) 4-Fluorophenyl Oxoethyl-phenylamino acetic acid 371.42 Complex structure may reduce metabolic stability; potential for unique receptor interactions.
2-{4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-1-yl}acetic Acid Dihydrochloride (1258640-20-8) 4-Bromo-2-fluorophenyl Acetic acid 402.1 (salt) Halogen diversity increases electronic effects; dihydrochloride improves solubility.

*Calculated based on molecular formula.

Key Research Findings

Receptor Binding Profiles :

  • The target compound’s 4-chlorophenyl and 4-fluorophenyl groups likely confer balanced σ-receptor or 5-HT1A/D2 receptor affinity, as halogenated aromatics are common in CNS-targeting agents. In contrast, levocetirizine’s [(4-chlorophenyl)phenylmethyl] group optimizes H1 receptor antagonism, critical for its antihistamine activity .
  • Ethoxy spacers (e.g., in levocetirizine) elongate the molecule, enhancing interactions with extracellular receptor domains, whereas the target compound’s direct acetic acid linkage may favor intracellular targets .

Physicochemical Properties :

  • Lipophilicity : The target compound’s logP is estimated to be moderate (~2.5–3.5), while levocetirizine’s dihydrochloride salt reduces logP, improving aqueous solubility . Ethyl ester derivatives (e.g., ) exhibit higher lipophilicity, favoring membrane permeability but requiring metabolic activation .
  • Solubility : Dihydrochloride salts (e.g., ) enhance solubility, critical for oral bioavailability. The target compound’s free acid form may require formulation adjustments for optimal absorption .

Metabolic Stability :

  • Bulky substituents (e.g., [(4-chlorophenyl)phenylmethyl] ) in analogs like CAS 942193-18-2 may impede cytochrome P450 metabolism, extending half-life . Conversely, the target compound’s simpler structure could lead to faster clearance, necessitating dosage optimization.

Structural-Activity Relationships (SAR)

  • Halogen Positioning : 4-Substituted halogens (Cl, F) enhance receptor affinity due to optimal electronic effects and steric compatibility. Analogs with 2-chlorophenyl () show reduced activity, highlighting positional sensitivity .
  • Spacer Groups : Ethoxy spacers (levocetirizine) improve flexibility and binding to extended receptor pockets, whereas direct acetic acid linkages (target compound) may restrict conformational mobility .
  • Salt Forms : Dihydrochloride salts (e.g., ) improve solubility but may alter tissue distribution compared to free acids .

Biological Activity

2-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(4-fluorophenyl)acetic acid, a compound featuring a piperazine moiety, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H22ClFN2O2C_{24}H_{22}ClFN_2O_2, with a molecular weight of approximately 426.89 g/mol. The compound's structure is characterized by the presence of both chlorophenyl and fluorophenyl groups attached to a piperazine ring, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Piperazine derivatives are known to exhibit diverse pharmacological effects, including:

  • Antidepressant Activity : Through modulation of serotonin receptors.
  • Antipsychotic Effects : By influencing dopamine pathways.
  • Anticancer Properties : Some studies suggest potential cytotoxic effects against cancer cell lines.

Antimicrobial Activity

Research has indicated that related piperazine derivatives exhibit significant antimicrobial properties. For instance, a study synthesized various piperazine derivatives and assessed their antimicrobial activity using the tube dilution technique. Compounds demonstrated comparable efficacy to standard drugs like ciprofloxacin and fluconazole .

Anticancer Activity

The anticancer potential of piperazine derivatives has been explored extensively. In vitro studies have shown that certain derivatives lead to significant inhibition of cancer cell proliferation. For instance, one study reported that a related compound exhibited an IC50 value of 18 μM against human breast cancer cells, indicating promising anticancer activity .

Study 1: Anticancer Efficacy

A notable study focused on the synthesis and evaluation of piperazine derivatives against various cancer types. The results indicated that compounds similar to this compound displayed moderate to significant efficacy against human breast cancer cells, with mechanisms involving PARP inhibition and apoptosis induction .

Study 2: Neuropharmacological Effects

Another investigation into the neuropharmacological effects of piperazine compounds revealed their potential as anxiolytics and antidepressants. These effects were linked to their ability to modulate serotonin and norepinephrine levels in the brain, suggesting that this compound could also exhibit similar properties .

Data Table: Biological Activities

Activity TypeRelated CompoundIC50 Value (µM)Reference
AntimicrobialPiperazine DerivativeVaried
Anticancer (Breast)Similar Compound18
NeuropharmacologicalPiperazine DerivativeNot specified

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(4-fluorophenyl)acetic acid?

Answer:
The synthesis typically involves coupling a piperazine derivative with substituted phenylacetic acid precursors. Key steps include:

  • N-alkylation of 4-(4-chlorophenyl)piperazine with a halogenated 4-fluorophenylacetic acid derivative under reflux conditions using polar aprotic solvents (e.g., DMF or acetonitrile) and a base like K2_2CO3_3 .
  • Purification via column chromatography (silica gel, eluent: chloroform/methanol gradients) to isolate the product.
  • Characterization by 1^1H/13^13C NMR, LC-MS, and FT-IR to confirm structural integrity .

Advanced: How does the substitution pattern on the piperazine and phenyl rings affect receptor binding affinity and selectivity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • The 4-chlorophenyl group on the piperazine ring enhances H1-histamine receptor binding, as seen in cetirizine analogs .
  • The 4-fluorophenyl moiety increases metabolic stability and lipophilicity, improving blood-brain barrier penetration compared to non-fluorinated analogs .
  • Competitive binding assays (e.g., radioligand displacement) under standardized pH and temperature conditions are critical for quantifying affinity shifts .

Basic: Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H NMR (δ 3.2–4.0 ppm for piperazine protons; δ 7.0–7.5 ppm for aromatic protons) .
  • LC-MS/MS : To confirm molecular weight (expected [M+H]+^+ ~428 Da) and detect impurities .
  • HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) for purity assessment (>98%) .

Advanced: How can contradictory in vitro efficacy data across different cell models be systematically resolved?

Answer:

  • Standardize assay conditions : Use identical cell lines (e.g., CHO-K1 vs. HEK293), agonist concentrations, and incubation times .
  • Control for off-target effects : Employ siRNA knockdown or receptor antagonists (e.g., mepyramine for H1 receptors) .
  • Cross-validate with orthogonal methods like calcium flux assays and cAMP inhibition studies .

Basic: What are the primary biological targets of structurally related piperazine-acetic acid derivatives?

Answer:

  • H1-histamine receptors : Antagonism demonstrated in cetirizine and levocetirizine analogs .
  • 5-HT1A_{1A} serotonin receptors : Piperazine derivatives show affinity in radioligand binding assays .
  • Antimicrobial targets : Pyrazole and triazole-containing analogs exhibit activity against bacterial efflux pumps .

Advanced: What computational approaches predict the pharmacokinetic profile of this compound?

Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding to CYP3A4 to assess metabolic stability .
  • QSAR models : Use descriptors like logP (predicted ~2.8) and topological polar surface area (TPSA ~70 Ų) to estimate oral bioavailability .
  • ADMET prediction tools (e.g., SwissADME) : Evaluate hERG inhibition risk and plasma protein binding .

Basic: How can aqueous solubility be enhanced for in vivo pharmacokinetic studies?

Answer:

  • Salt formation : Dihydrochloride salts improve solubility (e.g., as in cetirizine dihydrochloride) .
  • Co-solvents : Use 10% DMSO/PBS or cyclodextrin complexes for intravenous formulations .
  • Nanoemulsions : Lipid-based carriers (e.g., Labrafil) for oral delivery .

Advanced: What strategies ensure enantiomeric purity during synthesis and analysis?

Answer:

  • Chiral chromatography : Use Chiralpak AD-H columns with hexane/ethanol/isopropylamine (90:10:0.1) to resolve enantiomers .
  • Polarimetry : Monitor optical rotation ([α]D_D ~+15° for R-enantiomers, as in levocetirizine) .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in coupling reactions to minimize racemization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.